molecular formula C21H26O3 B3342309 (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol CAS No. 171270-07-8

(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol

Cat. No.: B3342309
CAS No.: 171270-07-8
M. Wt: 326.4 g/mol
InChI Key: LBBGJYNVSHBNJF-UHFFFAOYSA-N
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Description

(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol is a complex organic compound that belongs to the class of chroman derivatives. This compound is characterized by the presence of a benzyloxy group attached to the chroman ring, which is further substituted with tetramethyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of a chroman derivative with benzyl bromide in the presence of a base, followed by the introduction of the methanol group through a reduction reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with sodium borohydride can produce benzyl alcohol derivatives.

Scientific Research Applications

(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties, which may have implications in preventing oxidative stress-related diseases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, which may influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the tetramethyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (6-(Methoxy)-2,5,7,8-tetramethylchroman-2-yl)methanol
  • (6-(Ethoxy)-2,5,7,8-tetramethylchroman-2-yl)methanol
  • (6-(Propoxy)-2,5,7,8-tetramethylchroman-2-yl)methanol

Uniqueness

Compared to similar compounds, (6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol exhibits unique properties due to the presence of the benzyloxy group. This group can enhance the compound’s stability and reactivity, making it more suitable for specific applications in research and industry. Additionally, the tetramethyl substitution pattern provides steric hindrance, which can influence the compound’s interaction with biological targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

(2,5,7,8-tetramethyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-14-15(2)20-18(10-11-21(4,13-22)24-20)16(3)19(14)23-12-17-8-6-5-7-9-17/h5-9,22H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBGJYNVSHBNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CO)C)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol
Reactant of Route 2
(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol
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(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol
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(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol
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(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(6-(Benzyloxy)-2,5,7,8-tetramethylchroman-2-yl)methanol

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